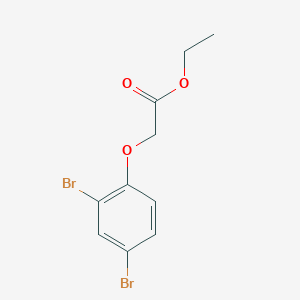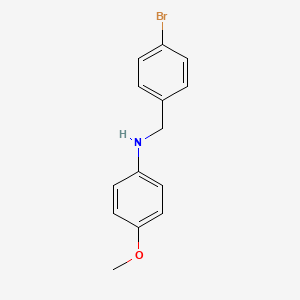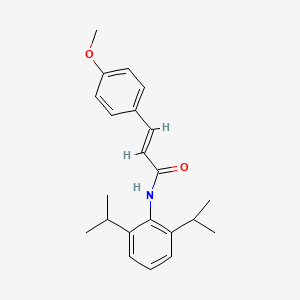
5-(3-bromo-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine derivatives, including those like 5-(3-bromo-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, play a crucial role in medicinal chemistry and materials science due to their diverse biological activities and application in material synthesis. They are synthesized through various methods that involve the manipulation of pyrimidine rings with different substituents to achieve desired properties and functions.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves nucleophilic reactions with various reagents to introduce different substituents into the pyrimidine ring. For example, Kinoshita et al. (1992) describe the reactions of bromoalkyl pyrimidinediones with nucleophiles like sodium methoxide and silver nitrate, leading to the preparation of debrominated derivatives and di-substituted compounds, demonstrating a range of possible modifications to the pyrimidine core (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. Studies by Zhu and Qiu (2011) on Schiff bases related to pyrimidine derivatives provide insights into the crystal structures, showcasing the importance of intermolecular interactions and configuration of the C=N double bonds in determining the molecular assembly and properties of such compounds (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and bromination, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties of the pyrimidine core for specific applications. For instance, the synthesis and transformation of diazomethyl uracil into annulated pyrimidinediones through thermolysis and catalytic reactions illustrate the versatility of pyrimidine chemistry in generating complex structures (Zhang, Kulesza, Rani, Bernet, & Vasella, 2008).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are critical for the application of pyrimidine derivatives in material science and pharmaceuticals. The synthesis and solid-state fluorescence properties of novel benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides by Yokota et al. (2012) highlight the impact of molecular structure on the optical properties of pyrimidine-based compounds, which can be exploited in fluorescent materials and biological imaging applications (Yokota et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and biological activity, of pyrimidine derivatives are determined by their molecular structure. Modifications to the pyrimidine core can lead to compounds with varied biological activities, including antiviral, antibacterial, and antitumor properties. The exploration of pyrimidine derivatives as inhibitors of dihydrofolate reductase by Rosowsky, Forsch, and Queener (2002) showcases the potential of pyrimidine-based compounds in the development of new therapeutic agents (Rosowsky, Forsch, & Queener, 2002).
属性
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S/c1-18-9-3-2-6(5-8(9)13)4-7-10(16)14-12(19)15-11(7)17/h2-5H,1H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXRCKDEXVGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)
![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)
![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)